Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate
Description
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 3-(3-chlorophenyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C11H11ClO3/c1-14-10(13)11(6-15-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 |
InChI Key |
LHQIPUXIUKEURL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The oxidation of 3-hydroxymethyl-oxetanes to carboxylic acids, as detailed in the patent US4824975A, provides a foundational route for synthesizing oxetane carboxylates. For Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate, the process involves:
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Starting Material Synthesis : Preparation of 3-(3-chlorophenyl)-3-hydroxymethyl-oxetane, which can be derived from 3-chlorophenyl ketones via cyclization or substitution reactions.
-
Oxidation : The hydroxymethyl group is oxidized to a carboxylate using oxygen or air in an aqueous alkaline medium with a palladium or platinum catalyst. Activators like bismuth nitrate (Bi(NO₃)₃) enhance reaction rates and yields.
-
Esterification : The resulting carboxylic acid is esterified with methanol to yield the methyl ester.
Optimization and Key Findings
-
Catalyst System : A 5% palladium-on-charcoal catalyst with Bi(NO₃)₃ as an activator achieves near-quantitative yields (99%) at 80°C under atmospheric oxygen.
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Alkaline Medium : Sodium hydroxide (1–1.5 equivalents per substrate) ensures solubility and prevents acid-catalyzed side reactions.
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Solvent Composition : Aqueous solutions with co-solvents like tert-butanol improve substrate solubility without compromising reaction efficiency.
Table 1: Representative Oxidation Conditions and Yields
| Substrate | Catalyst (Pd/C) | Activator | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Methyl-3-hydroxymethyl-oxetane | 5% Pd/C | Bi(NO₃)₃ | 80 | 99 |
| 3-Ethyl-3-hydroxymethyl-oxetane | 5% Pd/C | None | 80 | 97 |
This method’s advantages include high purity (eliminating distillation needs) and catalyst reusability. However, synthesizing the 3-chlorophenyl-substituted hydroxymethyl-oxetane precursor remains a bottleneck.
Horner–Wadsworth–Emmons (HWE) Reaction for Oxetane Ring Formation
Strategic Approach
The HWE reaction, as demonstrated in azetidine synthesis, offers a pathway to oxetanes via olefination. For this compound:
-
Phosphonate Ester Preparation : Methyl 2-(dimethoxyphosphoryl)acetate reacts with a 3-chlorophenyl-substituted ketone.
-
Cyclization : Base-mediated elimination forms the oxetane ring.
Critical Parameters
-
Base Selection : Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation and phosphonate activation.
-
Purification : Vacuum distillation (4 × 10⁻³ bar) at 90–130°C removes volatile byproducts, yielding 72% pure product.
Table 2: HWE Reaction Conditions for Oxetane Formation
While this method avoids transition metals, its applicability to 3-chlorophenyl substrates requires validation. Steric hindrance from the aryl group may impede cyclization, necessitating tailored phosphonate esters.
Cyclization of Methyl 3-(3-Chlorophenyl)-3-Oxopropanoate
Diketone-to-Oxetane Conversion
Methyl 3-(3-chlorophenyl)-3-oxopropanoate serves as a potential intermediate. Cyclization strategies include:
-
Reductive Cyclization : Selective reduction of one ketone to an alcohol, followed by intramolecular nucleophilic attack.
-
Acid/Base-Mediated Cyclization : Using Brønsted or Lewis acids to activate the ketone for ring closure.
Mechanistic Insights and Challenges
-
Reductive Pathways : Sodium borohydride (NaBH₄) could reduce the β-keto ester to a diol, which may cyclize under acidic conditions. However, over-reduction or polymerization risks exist.
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Acid Catalysis : Trifluoroacetic acid (TFA) promotes ketone protonation, enabling nucleophilic attack by a neighboring hydroxyl group (if present).
This route remains speculative, as direct evidence from the provided sources is limited. Further experimentation is needed to optimize yields and selectivity.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and bromine (Br2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(3-chlorophenyl)oxetane-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. The chlorophenyl group can also participate in binding interactions with target proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Functional Comparisons
Substituent Effects on Reactivity
- Halogenated Aryl Groups : this compound and its 4-bromophenyl analogue (CAS 1423702-65-1) differ in halogen position and identity. The 3-chlorophenyl group is meta-substituted, offering steric hindrance and electronic modulation, while the 4-bromophenyl derivative (para-substituted) facilitates Suzuki-Miyaura cross-coupling due to the bromine atom’s reactivity .
- Ester Group Variation : Replacing the methyl ester with an ethyl group (e.g., Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate, CAS 1370035-61-2) increases lipophilicity, which may enhance membrane permeability in drug candidates .
Functional Group Diversity Hydroxymethyl and Bromomethyl Derivatives: Methyl 3-(hydroxymethyl)oxetane-3-carboxylate (CAS 1780733-73-4) serves as a precursor for oxidation or protection strategies, whereas the bromomethyl analogue (CAS 2396675-85-5) enables nucleophilic substitutions, such as SN2 reactions, for introducing amines or thiols . Amino and Boronate Esters: Compounds like methyl 3-(aminomethyl)oxetane-3-carboxylate (CAS 2940956-48-7) and Methyl 3-[4-(dioxaborolan-2-yl)phenyl]oxetane-3-carboxylate (CAS 1423702-68-4) highlight the oxetane’s adaptability. The boronate ester is critical for Suzuki couplings, while the amino group aids in peptidomimetic designs .
Impact on Physical Properties
- Solubility and Stability : The unsubstituted methyl oxetane-3-carboxylate (CAS 1638760-80-1) exhibits higher aqueous solubility due to the absence of hydrophobic aryl groups. In contrast, methyl 3-methyloxetane-3-carboxylate (CAS 1260670-18-5) balances solubility and stability, making it suitable for formulation studies .
Biological Activity
Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action, synthesis, and comparison with similar compounds.
Chemical Structure and Properties
This compound features:
- Oxetane Ring : A four-membered cyclic ether that contributes to the compound's reactivity.
- Chlorophenyl Group : Enhances lipophilicity, aiding in membrane penetration.
- Carboxylate Ester Functional Group : Impacts the compound's chemical behavior.
The molecular formula for this compound is CHClO.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The oxetane derivatives are known to disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death.
Anticancer Properties
The compound has also been explored for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the chlorophenyl group is believed to enhance these effects by modulating signaling pathways associated with cancer progression.
The mechanism by which this compound exerts its biological effects involves:
- Ring-Opening Reactions : The oxetane ring can undergo ring-opening, producing reactive intermediates that interact with biological macromolecules.
- Target Interaction : The compound may target specific enzymes or receptors involved in bacterial metabolism or cancer cell growth.
Synthesis and Derivatives
This compound can be synthesized through various methods, typically involving:
- Formation of the Oxetane Ring : Using appropriate reagents under controlled conditions.
- Esterification : To introduce the carboxylate group.
The synthesis can be modified to produce derivatives with enhanced biological activity or improved pharmacokinetic properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(4-fluorophenyl)oxetane-3-carboxylate | Fluorine at para position | Antimicrobial and anticancer properties |
| Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate | Fluorine at meta position | Similar activities but varied potency |
| This compound | Chlorine at meta position | Notable antimicrobial and anticancer |
Case Studies and Research Findings
- Antimicrobial Screening : A high-throughput screening study evaluated various oxetane compounds against Mycobacterium tuberculosis. This compound was identified as having promising activity, with a minimum inhibitory concentration (MIC) comparable to other known agents .
- Anticancer Activity Assessment : In vitro studies demonstrated that the compound inhibited cancer cell lines with IC values in the low micromolar range, indicating significant potential for development as an anticancer therapeutic.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(3-chlorophenyl)oxetane-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of oxetane derivatives often involves oxidation or substitution reactions. For this compound, a plausible route is the oxidation of hydroxymethyl-oxetane precursors using palladium or platinum catalysts in alkaline media, as demonstrated for structurally similar compounds like 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid . Key factors include:
- Catalyst selection : Pt catalysts may offer higher selectivity compared to Pd.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature : Elevated temperatures (80–100°C) improve conversion but risk side reactions like ester hydrolysis.
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer: Oxetanes are prone to isomerization under heat or improper storage. To assess stability:
Accelerated degradation studies : Expose the compound to 40–60°C and monitor structural integrity via HPLC or NMR .
Light sensitivity : Store in amber vials and compare degradation rates under UV vs. dark conditions.
Moisture effects : Use Karl Fischer titration to correlate hydrolysis rates with humidity levels .
Critical Data:
- Isomerization risk : Oxetanes may convert to tetrahydrofurans or other heterocycles at >50°C .
- Recommended storage : -20°C in anhydrous, inert atmospheres to prevent ester group hydrolysis .
Advanced Questions
Q. How can researchers resolve contradictions in reactivity data caused by substituent positioning (e.g., 3-chlorophenyl vs. 4-chlorophenyl derivatives)?
Methodological Answer: Substituent position impacts electronic and steric effects. For example:
- 3-Chlorophenyl derivatives : Exhibit meta-directing effects, favoring electrophilic substitution at specific ring positions .
- 4-Chlorophenyl analogs : Para-substitution may alter steric hindrance, affecting nucleophilic attack on the oxetane ring .
Experimental Design for Contradiction Resolution:
Comparative kinetic studies : Measure reaction rates (e.g., hydrolysis) for 3- vs. 4-chloro derivatives under identical conditions.
Computational modeling : Use DFT calculations to map electronic profiles and predict reactive sites .
Cross-validation : Replicate conflicting studies with controlled purity (e.g., ≥95% via column chromatography) to exclude impurity-driven artifacts .
Q. What mechanistic insights explain the biological activity of this compound, and how can interactions with enzymes be studied?
Methodological Answer: The compound’s bioactivity may arise from:
- Enzyme inhibition : The oxetane ring mimics transition states in enzymatic reactions (e.g., protease or kinase inhibition) .
- Receptor binding : The chlorophenyl group may engage in hydrophobic interactions with protein pockets.
Methodologies for Mechanistic Studies:
Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., kinases).
X-ray crystallography : Resolve co-crystal structures to identify binding motifs .
Metabolic profiling : Use LC-MS to track metabolite formation in cell-based assays, revealing bioactivation pathways .
Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Identify impurities with ppm-level accuracy .
- 2D NMR (HSQC, HMBC) : Assign stereochemistry and detect regioisomers .
- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns .
Validation Protocol:
Spike pure samples with known impurities (e.g., hydrolyzed carboxylic acid).
Compare retention times and spectral data to establish detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
